2-[3-[(3S)-3-(methylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenoxy]acetic acid
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Overview
Description
2-[3-[(3S)-3-(methylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenoxy]acetic acid is a chemically significant compound. Its structure includes an isoquinoline moiety, known for its importance in medicinal chemistry, and an acetic acid component. This compound combines unique chemical functionalities that make it interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3S)-3-(methylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenoxy]acetic acid typically involves multi-step organic synthesis
Step 1: Construction of the isoquinoline framework using a Pictet-Spengler reaction.
Step 2: N-Methylation to introduce the methylcarbamoyl group.
Step 3: Coupling with phenoxyacetic acid to complete the compound.
Industrial Production Methods
For large-scale production, optimization of reaction conditions such as temperature, pH, and solvent choice is crucial. Efficient catalysts and automated synthesis equipment enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isoquinoline ring can undergo oxidation to introduce functional groups like hydroxyls.
Reduction: The carbonyl group in the isoquinoline can be reduced to alcohol under mild conditions.
Substitution: Halogenations and nucleophilic substitutions can be performed on the phenoxyacetic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions like chlorination using thionyl chloride, or nucleophilic substitution using sodium alkoxides.
Major Products Formed
Products include hydroxylated derivatives, reduced alcohols, and various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Serves as a ligand in catalysis studies due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate in drug design.
Molecular Probes: Utilized in biological assays as a molecular probe.
Medicine
Drug Development: Explored for its potential therapeutic properties, particularly in cancer and neurological disorders.
Industry
Material Science: Studied for its role in the development of novel polymers and materials.
Mechanism of Action
The mechanism of action of 2-[3-[(3S)-3-(methylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenoxy]acetic acid often involves its interaction with biological macromolecules. It can bind to specific receptors or enzymes, inhibiting or modulating their activity. The pathways involved are typically linked to its structural components, allowing it to mimic or block natural substrates.
Comparison with Similar Compounds
2-[3-[(3S)-3-(methylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenoxy]acetic acid is compared to other isoquinoline derivatives:
Unique Structure: The combination of methylcarbamoyl and phenoxyacetic acid groups differentiates it.
Similar Compounds: Includes isoquinoline derivatives like tetrahydroisoquinoline and 3,4-dihydroisoquinoline, which have comparable structural features but different functional groups.
Properties
IUPAC Name |
2-[3-[(3S)-3-(methylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-21-19(25)17-10-13-5-2-3-6-15(13)11-22(17)20(26)14-7-4-8-16(9-14)27-12-18(23)24/h2-9,17H,10-12H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUJGIKQAOGCD-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC(=CC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)C3=CC(=CC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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